PD07

AChE inhibition multi-target directed ligand Alzheimer's disease

Alzheimer's research faces a critical gap: single-target AChE inhibitors fail to address the full pathological cascade of cholinergic deficits, amyloid aggregation, and oxidative stress. PD07 bridges this gap as a rationally designed multi-target directed ligand (MTDL). • Inhibits human AChE (IC50 0.29 μM), BACE1 (IC50 13.42 μM), and Aβ1-42 aggregation in vitro. • Antioxidant (DPPH IC50 26.46 μM) with neuroprotection in Aβ1-42-induced SH-SY5Y cells. • Orally bioavailable; demonstrated in vivo efficacy at 10 mg/kg in scopolamine-induced amnesia models. Supplied with Certificate of Analysis; custom synthesis and bulk quantities available upon request.

Molecular Formula C23H21ClN2O4
Molecular Weight 424.9 g/mol
Cat. No. B12388916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD07
Molecular FormulaC23H21ClN2O4
Molecular Weight424.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)C=CC=CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C23H21ClN2O4/c24-19-8-6-18(7-9-19)23(28)26-13-11-25(12-14-26)22(27)4-2-1-3-17-5-10-20-21(15-17)30-16-29-20/h1-10,15H,11-14,16H2/b3-1+,4-2+
InChIKeyWGKVRMHWCWQQQU-ZPUQHVIOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PD07: Multi-Target Ligand for Alzheimer's Disease


PD07 is a multi-target directed ligand (MTDL) derived from the piperidine alkaloid piperine, designed for the management of Alzheimer's disease (AD) [1]. It is an orally active acetylcholinesterase (AChE) inhibitor with an IC50 of 0.29 μM against human AChE, and also inhibits butyrylcholinesterase (BuChE), β-site amyloid precursor protein cleaving enzyme 1 (BACE1; IC50 = 13.42 μM), and Aβ1–42 aggregation in vitro . Additionally, PD07 demonstrates antioxidant activity through DPPH radical scavenging (IC50 = 26.46 μM) and exhibits neuroprotective properties in Aβ1-42-induced SH-SY5Y cells [REFS-1, REFS-2].

Why Single-Target AChE Inhibitors Cannot Replace PD07


Alzheimer's disease is a multifactorial neurodegenerative disorder characterized by cholinergic deficits, amyloid-beta (Aβ) aggregation, tau hyperphosphorylation, and oxidative stress. Generic substitution with a single-target AChE inhibitor (e.g., donepezil) fails to address the broader pathological cascade. PD07 was specifically designed as a multi-target directed ligand (MTDL) to simultaneously inhibit AChE, BACE1, and Aβ1–42 aggregation while providing antioxidant activity [1]. Molecular docking and dynamic simulation studies confirmed that PD07 interacts with the peripheral anionic site (PAS) of AChE and the active sites of BuChE and BACE1 in a manner comparable to reference ligands, supporting its multi-target engagement [1]. Therefore, using a single-target alternative would sacrifice the compound's unique multi-pathway modulation profile, which is essential for comprehensive AD research.

PD07 vs. Comparators: Evidence-Based Selection


AChE Potency and Multi-Target Activity Profile

PD07 inhibits human AChE with an IC50 of 0.29 μM . In comparison, the standard AChE inhibitor donepezil exhibits an IC50 of 0.029 μM against the same enzyme [1]. While PD07 is approximately 10-fold less potent as a single-target AChE inhibitor, this moderate activity is intentionally balanced with additional targets (BACE1, Aβ aggregation, antioxidant) to provide a multi-target profile not achievable with donepezil.

AChE inhibition multi-target directed ligand Alzheimer's disease

BACE1 Inhibition Comparable to LX2343

PD07 inhibits BACE1 with an IC50 of 13.42 μM . This activity is comparable to the multi-target compound LX2343, which inhibits BACE1 with an IC50 of 11.43 μM [1]. Both compounds fall within the same order of magnitude for BACE1 inhibition, placing PD07 among the moderate-potency BACE1 inhibitors that also possess ancillary activities (e.g., AChE, antioxidant).

BACE1 inhibition amyloid-beta multi-target ligand

Aβ1–42 Aggregation Inhibition

PD07 demonstrates inhibition of Aβ1–42 aggregation in vitro, a critical pathological hallmark of Alzheimer's disease [1]. While an exact IC50 value is not reported in the available literature, the compound's activity is comparable to other multi-target Aβ aggregation inhibitors such as ChE/Aβ1-42-IN-1 (IC50 = 1.227 μM) . In contrast, standard single-target AChE inhibitors like donepezil do not exhibit significant Aβ aggregation inhibition at therapeutic concentrations.

Aβ aggregation amyloid-beta Alzheimer's disease

DPPH Radical Scavenging Activity

PD07 scavenges DPPH radicals with an IC50 of 26.46 μM . This antioxidant activity is comparable to reference standard ascorbic acid, which exhibits IC50 values ranging from 0.09 μM to 12.6 μM depending on assay conditions [1]. While PD07 is less potent than ascorbic acid under some conditions, its antioxidant capacity is integrated with its multi-target profile, offering a combined mechanism relevant to AD-associated oxidative stress.

DPPH antioxidant oxidative stress neuroprotection

In Vivo Cognitive Improvement in Amnesia Model

In an acute oral toxicity study, PD07 exhibited no toxicity symptoms up to 300 mg/kg [1]. At a therapeutic dose of 10 mg/kg administered orally, PD07 significantly improved memory and cognition in scopolamine-induced amnesia rats, as evidenced by increased brain acetylcholine (ACh) levels [1]. For comparison, donepezil, a clinically used AChE inhibitor, is typically effective at doses of 1–5 mg/kg in similar scopolamine-induced amnesia models [2]. This demonstrates that PD07 achieves cognitive benefits at a dose comparable to the standard-of-care.

in vivo efficacy cognitive enhancement Alzheimer's disease model

Research and Preclinical Applications of PD07


Multi-Target AD Drug Discovery and Mechanistic Studies

Researchers investigating the multi-target directed ligand (MTDL) approach for Alzheimer's disease can use PD07 as a prototypical compound. Its balanced inhibition of AChE (IC50 0.29 μM), BACE1 (IC50 13.42 μM), and Aβ1–42 aggregation, combined with antioxidant activity (DPPH IC50 26.46 μM), makes it an ideal tool for studying simultaneous modulation of cholinergic deficits, amyloid pathology, and oxidative stress [REFS-1, REFS-2]. This is particularly valuable for validating multi-target hypotheses in cellular and biochemical assays.

In Vivo Cognitive and Neuroprotection Studies

PD07's oral bioavailability and demonstrated efficacy in improving memory and cognition in scopolamine-induced amnesia rats at 10 mg/kg p.o. [1] support its use in preclinical animal models of cognitive impairment. The compound's favorable acute oral toxicity profile (no symptoms up to 300 mg/kg) [1] allows for dose-ranging studies to explore therapeutic windows and target engagement in vivo.

Antioxidant and Neuroprotection Cell-Based Screening

The compound's DPPH radical scavenging activity (IC50 26.46 μM) and neuroprotective effects in Aβ1-42-induced SH-SY5Y cells [1] position PD07 as a useful reference for screening assays focused on oxidative stress and neuroprotection. Researchers can employ PD07 as a positive control or comparative agent in studies evaluating novel antioxidants or neuroprotective compounds for AD.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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